molecular formula C16H24BF4Ir B2653031 Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate CAS No. 35138-23-9

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

Cat. No. B2653031
CAS RN: 35138-23-9
M. Wt: 495.39
InChI Key: NKIQXDAGMKBVPE-QMDOQEJBSA-N
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Description

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is a useful research chemical compound . It is used as a halogenated compound for proteomics research and also as intermediates in pharmaceuticals and chemical research .


Molecular Structure Analysis

The molecular formula of “Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is C16H24BF4Ir . The SMILES string representation is [Ir+].F [B-] (F) (F)F.C1CC=CCCC=C1.C2CC=CCCC=C2 .


Physical And Chemical Properties Analysis

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is a dark red solid . It has a molecular weight of 495.38 . It should be stored under argon gas at all times . The melting point is between 32-48 °C .

Scientific Research Applications

Deuterium Exchange Catalysis

Bis(triorganophosphine)(cyclooctadiene)iridium(I) tetrafluoroborates have been effectively used for deuterium exchange in various aromatic substrates, showing comparable efficiencies to pre-catalysts in deuterium exchange processes. This application highlights its role in facilitating isotopic labelling and molecular transformations in organic chemistry (Ellames et al., 2001).

Catalysis in Arylborylation

Iridium(I) salicylaldiminato-cyclooctadiene complexes have been synthesized and utilized as catalysts for arylborylation through C-H activation. These complexes have achieved high yields in the borylation of benzene, demonstrating their efficiency and recyclability in catalysis (Yinghuai et al., 2007).

Ligand Coordination and Metal-Metal Bonding

Research has explored the coordination of bis(imidazolidine) with iridium and palladium, including the formation of diiridium complexes. This study contributes to understanding the coordination chemistry and metal-metal interactions in organometallic compounds (Valdés et al., 2013).

C-H Borylation of Arenes and Heteroarenes

Bis(η4-1,5-cyclooctadiene)-di μ-methoxy-diiridium(I) has been utilized in the C-H borylation of arenes and heteroarenes, forming aryl and heteroaryl boron derivatives. This application is significant in the synthesis of complex organic molecules (Ishiyama et al., 2005).

Hydrogen Isotope Exchange

Iridium(I) complexes have been used for hydrogen isotope exchange in aromatic substrates, including benzyl ketones. This application is particularly relevant in the field of isotopic labelling for chemical and pharmaceutical research (Herbert et al., 2005).

Catalysis of Intramolecular Hydroamination

Cationic rhodium(I) and iridium(I) complexes have been synthesized and used as catalysts for intramolecular hydroamination, demonstrating improved catalytic activity with specific counter-ions. This research contributes to the development of more efficient catalytic systems (Dabb et al., 2009).

Reversible Hydrogen Binding

An iridium-pyridylpyrrolide complex has exhibited the ability for reversible hydrogen binding, forming dihydride complexes without hydrogenation of the ligand. This finding is significant in the study of hydrogen storage and transfer (Searles et al., 2012).

Safety And Hazards

“Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate” is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.Ir/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h2*1-2,7-8H,3-6H2;;/q;;-1;/b2*2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVHFEXIVQSRNV-QMDOQEJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BF4Ir-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate

CAS RN

35138-23-9
Record name Bis(1,5-cyclooctadiene)iridium(I) tetrafluoroborate
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Citations

For This Compound
30
Citations
T Kikuchi, J Takagi, H Isou, T Ishiyama… - Chemistry–An Asian …, 2008 - Wiley Online Library
Borylation of the vinylic CH bond of 1,4‐dioxene, 2,3‐dihydrofuran, 3,4‐dihydro‐2H‐pyran and their γ‐substituted analogs was carried out in the presence of bis(pinacolato)diboron (B …
Number of citations: 63 onlinelibrary.wiley.com
PB Kettler - Organic process research & development, 2003 - ACS Publications
This short review article presents an overview of the preparation of platinum group metal complexes that are utilized as catalysts or catalyst precursors. The organization of this article …
Number of citations: 127 pubs.acs.org
P Migowski, D Zanchet, G Machado… - Physical Chemistry …, 2010 - pubs.rsc.org
Hydrogen reduction of cationic or neutral Ir(I) compounds, namely [Ir(COD)2]BF4 and [Ir(COD)Cl]2respectively. in the ionic liquid (IL) 1-alkyl-3-methylimidazolium tetrafluoroborate …
Number of citations: 96 pubs.rsc.org
IK Böhmer, HG Alt - Journal of Organometallic Chemistry, 2009 - Elsevier
A series of heterogeneous iridium containing catalysts was synthesized by the incipient wetness method. The support material was silica gel. The heterogeneous catalysts were able to …
Number of citations: 12 www.sciencedirect.com
E Zapp, D Brondani, IC Vieira, J Dupont… - …, 2011 - Wiley Online Library
A matrix comprising iridium nanoparticles and 1‐butyl‐3‐methylimidazolium tetrafluoroborate ionic liquid (Ir‐BMI.BF 4 ) supported in montmorillonite (MMT) was obtained through an …
J Kang, KM Park, KH Lee, JY Lee, Y Kang - Dyes and Pigments, 2021 - Elsevier
To improve the color purity and device lifetime of Ir(dbi) 3 , where dbi is [1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole), a new iridium(III) compound (1) bearing a …
Number of citations: 14 www.sciencedirect.com
B Spiegelberg, H Jiao, R Grauke… - Advanced Synthesis …, 2022 - Wiley Online Library
The iridium catalyzed transfer vinylation of bio‐based polyols and of other alcohols and phenols with interesting structural motifs was accomplished with vinyl acetate in 2‐MeTHF as a …
Number of citations: 2 onlinelibrary.wiley.com
SY Kim, JH Kim, S Lee, BS Yun, HJ Son… - Inorganic …, 2022 - ACS Publications
To elucidate the key parameters governing the emission properties of phenylimidazole (pim)-based Ir(III) emitters, including their electronic structure and the bulky aryl substitution effect…
Number of citations: 5 pubs.acs.org
H Cho, J Lee, JI Lee, NS Cho, JH Park, JY Lee… - Organic …, 2016 - Elsevier
In order to obtain triplet emitters with high stability and efficiency, three homoleptic iridium(III) compounds — specifically, Ir(tpim) 3 (1), Ir(mtpim) 3 (2), and Ir(itpim) 3 (3), where tpim = 1-([…
Number of citations: 40 www.sciencedirect.com
HJ Bae, JS Kim, A Yakubovich, J Jeong… - Advanced Optical …, 2021 - Wiley Online Library
Much effort has been dedicated to increase the operational lifetime of blue phosphorescent materials in organic light‐emitting diodes (OLEDs), but the reported device lifetimes are still …
Number of citations: 36 onlinelibrary.wiley.com

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